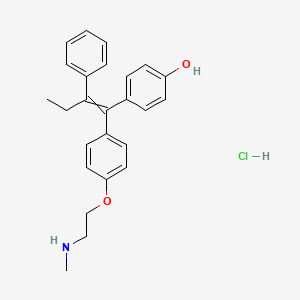

Endoxifen (Z-isomer hydrochloride)

Description

Origin as a Tamoxifen (B1202) Metabolite and its Biological Significance

Endoxifen (B1662132) is a primary and the most abundant active metabolite of tamoxifen, a widely prescribed drug for estrogen receptor-positive (ER+) breast cancer. nih.govpatsnap.comaacrjournals.org Tamoxifen itself is a prodrug, meaning it is metabolized in the body into its active forms. wikipedia.orgnih.gov This metabolic conversion is primarily carried out by the cytochrome P450 enzyme CYP2D6 in the liver. mayoclinic.orgaacrjournals.orgelsevierpure.com

The biological significance of endoxifen stems from its potent antiestrogenic effects. nih.govnih.gov It is considered to be 30 to 100 times more potent than tamoxifen in its ability to inhibit the estrogen receptor. youtube.comtandfonline.com In fact, studies have shown that endoxifen and another metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), are the most active metabolites of tamoxifen. nih.govresearchgate.net However, endoxifen is found in significantly higher concentrations in the plasma of patients treated with tamoxifen compared to 4-OHT. tandfonline.comnih.gov This has led to the understanding that endoxifen is a critical mediator of tamoxifen's therapeutic effects. youtube.com

The conversion of tamoxifen to endoxifen is dependent on the activity of the CYP2D6 enzyme. mayoclinic.org Genetic variations (polymorphisms) in the CYP2D6 gene can lead to differences in enzyme activity among individuals, resulting in variable plasma concentrations of endoxifen. aacrjournals.orgnih.gov This variability has been linked to differing clinical outcomes in patients receiving tamoxifen therapy, with lower endoxifen levels potentially leading to reduced efficacy. mayoclinic.orghematologyandoncology.net

Academic Rationale for Investigating Endoxifen (Z-isomer) as a Distinct Entity

The critical role of CYP2D6 in tamoxifen metabolism and the subsequent variability in endoxifen levels provide a strong rationale for investigating endoxifen as a standalone therapeutic agent. mayoclinic.orghematologyandoncology.net By administering endoxifen directly, researchers aim to bypass the metabolic variability associated with tamoxifen, potentially leading to more consistent and predictable therapeutic outcomes for all patients, regardless of their CYP2D6 genotype. nih.govcancer.govpatsnap.com

Research into endoxifen as a distinct entity has revealed that its mechanisms of action may differ from those of tamoxifen and its other metabolites. nih.govnih.govscienceopen.com For instance, some studies suggest that endoxifen can uniquely target the estrogen receptor α (ERα) for proteasomal degradation, a mechanism similar to that of the pure anti-estrogen fulvestrant (B1683766). nih.govnih.gov This finding further underscores the importance of studying endoxifen independently to fully understand its pharmacological profile.

Furthermore, the development of resistance to tamoxifen therapy is a significant clinical challenge. nih.govnih.gov Investigating "endoxifen resistance" as opposed to "tamoxifen resistance" may provide a more clinically relevant model for understanding and overcoming treatment failure in some patients. nih.govnih.gov Studies on endoxifen-resistant breast cancer cell lines have shown them to be phenotypically and molecularly distinct from 4-hydroxytamoxifen-resistant cells, suggesting unique resistance mechanisms. nih.govnih.gov

Relevance in the Field of Selective Estrogen Receptor Modulators (SERMs) Research

Endoxifen's position within the field of SERM research is significant. patsnap.comcancer.gov SERMs are compounds that can act as either estrogen receptor agonists or antagonists depending on the target tissue. This dual activity allows for targeted therapeutic effects.

Research into endoxifen contributes to a deeper understanding of SERM mechanisms. nih.govscienceopen.com Studies comparing the gene expression profiles of cells treated with endoxifen, 4-hydroxytamoxifen, and other anti-estrogens have revealed substantial differences, indicating that endoxifen's mechanism of action is distinct. nih.govscienceopen.com This detailed molecular-level investigation helps to refine our understanding of how different SERMs interact with the estrogen receptor and influence cellular processes.

The development of Z-endoxifen as a therapeutic agent represents a potentially significant advancement in the treatment of ER+ breast cancer, especially for patients who have developed resistance to other endocrine therapies. mayoclinic.orgnih.gov Clinical trials have demonstrated promising antitumor activity of Z-endoxifen in patients with endocrine-refractory metastatic breast cancer. mayoclinic.orgnih.gov

Table 1: Chemical and Physical Properties of Endoxifen (Z-isomer hydrochloride)

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | nih.gov |

| Molecular Formula | C25H28ClNO2 | nih.gov |

| Molecular Weight | 409.95 g/mol (anhydrous basis) | sigmaaldrich.com |

| Appearance | White to beige solid/powder | sigmaaldrich.comsigmaaldrich.com |

| Solubility | DMSO: >10 mg/mL | sigmaaldrich.com |

Table 2: Key Research Findings on Endoxifen (Z-isomer hydrochloride)

| Research Area | Key Finding | Source(s) |

|---|---|---|

| Potency | 30-100 times more potent than tamoxifen in inhibiting the estrogen receptor. | youtube.comtandfonline.com |

| Mechanism of Action | Competitively inhibits estradiol (B170435) binding to estrogen receptors and can induce ERα degradation. | nih.govnih.govnih.gov |

| CYP2D6 Bypass | Direct administration avoids reliance on CYP2D6 metabolism, offering more consistent bioavailability. | nih.govcancer.govpatsnap.com |

| Antitumor Activity | Demonstrated antitumor activity in both in vitro and in vivo models of endocrine-sensitive and resistant breast cancer. | aacrjournals.orgd-nb.info |

| Clinical Trials | Phase I and II studies have shown promising antitumor activity in patients with endocrine-refractory metastatic breast cancer. | patsnap.comnih.gov |

Properties

IUPAC Name |

4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFIMPDXTABYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isomeric Purity for Research Applications

Stereoselective Synthesis of (Z)-Endoxifen Hydrochloride

The synthesis of (Z)-endoxifen hydrochloride with high isomeric purity is a critical undertaking for its application in research. The biological activity of endoxifen (B1662132) is highly dependent on its stereochemistry, with the (Z)-isomer being the pharmacologically active form.

Chemical Pathways and Intermediate Products in (Z)-Endoxifen Synthesis

The stereoselective synthesis of (Z)-endoxifen hydrochloride is a multi-step process that often begins with commercially available starting materials. One prominent synthetic route involves a Grignard reaction, a fundamental method in organic chemistry for forming carbon-carbon bonds. This pathway can start with 4-hydroxy-N-desmethyltamoxifen, which is then subjected to a Grignard reagent to introduce the desired alkyl group. Subsequent N-methylation leads to the formation of (Z)-endoxifen.

Another key strategy employs a McMurry reaction, which is particularly effective for the synthesis of sterically hindered alkenes like tamoxifen (B1202) and its derivatives. This reaction involves the reductive coupling of two ketone molecules using a low-valent titanium reagent. A common starting material for this pathway is 4-hydroxybenzophenone. The reaction conditions are optimized to favor the formation of the (Z)-isomer.

A more modern and versatile approach is the Suzuki coupling reaction. This method involves the cross-coupling of a boronic acid with a halide, catalyzed by a palladium complex. This pathway offers high yields and good stereoselectivity. For instance, a key step can be the coupling of (1-bromo-2-phenylethene) with a suitable boronic acid derivative.

Regardless of the primary C-C bond-forming reaction, the synthesis of (Z)-endoxifen involves several key intermediate products. These often include protected forms of the final compound to prevent unwanted side reactions. For example, the phenolic hydroxyl group is often protected as a methyl ether, which is then deprotected in a later step. The purity and identity of these intermediates are typically monitored using techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Strategies for Isomer Purification and Enrichment of the (Z)-Isomer

Achieving a high percentage of the (Z)-isomer is a crucial aspect of the synthesis. Several strategies are employed to purify the (Z)-isomer and enrich the final product.

Fractional crystallization is a widely used technique that exploits the different solubilities of the (Z) and (E) isomers. By carefully selecting the solvent system and controlling the temperature, the desired (Z)-isomer can be selectively crystallized from the solution, leaving the (E)-isomer behind. The hydrochloride salt of (Z)-endoxifen is often used in this process due to its favorable crystallization properties.

Chromatographic methods are also instrumental in isomer separation. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique capable of separating the (Z) and (E) isomers with high resolution. This method utilizes a stationary phase, often a chiral column, and a mobile phase specifically chosen to maximize the separation between the two isomers.

In some synthetic strategies, the enrichment of the (Z)-isomer is achieved by optimizing the reaction conditions of the key bond-forming step. For example, in the McMurry reaction, the choice of the titanium reagent and the reaction temperature can influence the (Z)/(E) ratio of the product.

The success of these purification strategies is quantified by analytical HPLC, which determines the final isomeric purity of the (Z)-endoxifen hydrochloride. For research applications, a purity of >98% for the (Z)-isomer is typically required.

Advanced Characterization of Isomeric Configuration

The definitive assignment of the (Z) and (E) configuration of endoxifen is crucial. Advanced analytical techniques are employed to unambiguously determine the stereochemistry of the molecule.

Application of Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy (e.g., NOE) for Configurational Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE) experiment, is a powerful tool for determining the spatial proximity of atoms within a molecule. In the context of endoxifen, NOE is used to differentiate between the (Z) and (E) isomers.

For the (Z)-isomer, the protons of the ethyl group are in close proximity to the protons of the phenyl ring attached to the same carbon of the double bond. An NOE experiment will show a correlation between these two groups of protons. Conversely, in the (E)-isomer, the ethyl group is on the opposite side of the double bond from the phenyl ring, and therefore, no significant NOE correlation is observed between them. Instead, a correlation would be seen between the ethyl group protons and the protons of the other aromatic ring.

The table below summarizes the expected NOE correlations for the (Z) and (E) isomers of endoxifen.

| Isomer | Interacting Protons | Expected NOE Correlation |

| (Z)-Endoxifen | Ethyl group protons and adjacent phenyl ring protons | Strong |

| (E)-Endoxifen | Ethyl group protons and adjacent phenyl ring protons | Weak or Absent |

Utilization of High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomer Identification

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is another indispensable technique for the identification and separation of endoxifen isomers. The liquid chromatography component separates the (Z) and (E) isomers based on their differential interactions with the stationary phase of the chromatography column. The retention times of the two isomers will be different, allowing for their separation.

The mass spectrometry component provides high-resolution mass data, which confirms the elemental composition of the eluted compounds. While both isomers have the same mass, the combination of their unique retention times from the LC and their accurate mass from the MS provides a high degree of confidence in their identification.

The table below illustrates the typical output from an LC-MS analysis of an endoxifen isomer mixture.

| Isomer | Retention Time (min) | Measured Mass (m/z) |

| (Z)-Endoxifen | t_Z | [M+H]⁺ |

| (E)-Endoxifen | t_E | [M+H]⁺ |

Note: The exact retention times (t_Z and t_E) will vary depending on the specific LC conditions (e.g., column, mobile phase, flow rate).

Analytical Techniques for Purity Assessment and Impurity Profiling in Research Materials

Ensuring the purity of (Z)-endoxifen hydrochloride is critical for the reliability and reproducibility of research findings. A comprehensive suite of analytical techniques is employed for purity assessment and the identification of any potential impurities.

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for determining the purity of (Z)-endoxifen. A validated HPLC method can accurately quantify the percentage of the (Z)-isomer and separate it from the (E)-isomer and any other related impurities. The area under the peak in the chromatogram is proportional to the concentration of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for impurity profiling. This technique can identify and quantify known and unknown impurities. The high sensitivity of mass spectrometry allows for the detection of trace-level impurities that may not be visible by UV detection alone.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to confirm the identity of the main component and to detect and identify impurities. Proton (¹H) and Carbon-¹³ (¹³C) NMR are routinely used.

Residual solvent analysis is performed using Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector. This analysis ensures that any solvents used during the synthesis and purification processes are removed to acceptable levels.

The table below summarizes the analytical techniques used for the quality control of research-grade (Z)-endoxifen hydrochloride.

| Analytical Technique | Purpose | Information Obtained |

| HPLC-UV | Purity assessment and isomeric ratio determination | Percentage purity of (Z)-endoxifen, ratio of (Z) to (E) isomers |

| LC-MS | Impurity profiling and identification | Detection and identification of known and unknown impurities |

| NMR (¹H, ¹³C) | Structural confirmation and impurity identification | Confirmation of the chemical structure, detection of structural impurities |

| GC-FID/MS | Residual solvent analysis | Quantification of residual solvents from the manufacturing process |

Development and Validation of Quantitative High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Methods

For research applications, a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection is crucial for determining the purity of (Z)-endoxifen and quantifying its impurities. nih.gov A stability-indicating HPLC-UV method has been developed to fully resolve the (Z)- and (E)-isomers of endoxifen, which is critical for assessing potency and quantifying impurities. nih.gov

One such method utilized a reverse-phase C18 column with a mobile phase composed of methanol (B129727) and water containing 10 mM ammonium (B1175870) formate (B1220265) at a pH of 4.3. nih.gov This method was validated for its ability to accurately quantify (Z)-endoxifen in both the drug substance and formulated drug products. nih.gov The validation process confirmed the method's linearity, precision, accuracy, and specificity in the presence of impurities, excipients, and degradation products. nih.gov

In another study, an HPLC method was developed and validated for quantifying endoxifen in pharmaceutical formulations. healthinformaticsjournal.com This method employed a Zodiac C18 column with a mobile phase of 0.1% trifluoroacetic acid buffer and acetonitrile (B52724) (78:22 ratio) at a flow rate of 1.0 mL/min, with UV detection at 278 nm. healthinformaticsjournal.com The method demonstrated excellent linearity over a concentration range of 2.5 to 15 μg/mL, with a correlation coefficient of 1. healthinformaticsjournal.comhealthinformaticsjournal.com The limit of detection (LOD) and limit of quantitation (LOQ) were found to be 0.017 μg/mL and 0.051 μg/mL, respectively, indicating high sensitivity. healthinformaticsjournal.com Forced degradation studies showed that endoxifen is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments, with oxidative conditions causing the most significant degradation. healthinformaticsjournal.com

The table below summarizes the validation parameters for a representative HPLC-UV method.

| Validation Parameter | Result |

| Linearity Range | 2.5 - 15 µg/mL |

| Correlation Coefficient (r²) | 1 |

| Limit of Detection (LOD) | 0.017 µg/mL |

| Limit of Quantitation (LOQ) | 0.051 µg/mL |

| Accuracy (Recovery) | Close to 100% |

| Precision (%RSD) | Low |

Application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of Z- and E-Isomers and Endoxifen Metabolites in Research Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of endoxifen isomers and their metabolites in biological matrices. nih.govnih.gov This method is particularly valuable in research studies for monitoring drug levels in plasma and other tissues. nih.govnih.govresearchgate.net

A rapid and sensitive LC-MS/MS method has been developed and validated for the simultaneous quantification of (Z)- and (E)-isomers of endoxifen and its various metabolites in human plasma. nih.govnih.gov This method utilizes a Poroshell 120 EC-C18 analytical column with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol. nih.govnih.gov The total analytical run time is 6.5 minutes. nih.govnih.gov The method demonstrated linearity with a correlation coefficient (R²) of ≥ 0.98 over the concentration ranges for all analytes. nih.govnih.gov The intra- and inter-day precision and accuracy were within the acceptable range of 85% to 115%. nih.govnih.gov

Another LC-MS/MS method was developed to separate and quantify tamoxifen and its metabolites, including the E, Z, and Z' isomers of endoxifen and 4-hydroxytamoxifen (B85900). researchgate.net This method showed linearity from 0.6 to 2000 nM, with intra- and inter-assay reproducibilities between 0.2-8.4% and 0.6-6.3%, respectively. researchgate.net

The table below provides details of a typical LC-MS/MS method used for the analysis of endoxifen and its metabolites. nih.govnih.gov

| Parameter | Details |

| Analytical Column | Poroshell 120 EC-C18 |

| Mobile Phase | 0.1% formic acid in water and 0.1% formic acid in methanol |

| Run Time | 6.5 minutes |

| Linearity (R²) | ≥ 0.98 |

| Precision & Accuracy | Within 85% - 115% |

Stability and Isomerization Kinetics in Research Formulations and Storage Conditions

The stability of (Z)-endoxifen is a critical factor in research, as it can readily isomerize to the less active (E)-isomer under certain conditions. nih.gov The kinetics of this isomerization have been studied in both the solid drug substance and in aqueous formulations. nih.gov

Studies have shown that the (E)-isomer is a major impurity in the (Z)-endoxifen drug substance and its levels can increase under certain storage conditions. nih.gov The isomerization from (Z)- to (E)-endoxifen has been observed to occur at temperatures above 25°C. nih.gov In forced degradation studies, (Z)-endoxifen was exposed to various conditions, including heat, light, acid, base, and oxidation. nih.govhealthinformaticsjournal.com These studies confirmed that the compound is susceptible to degradation, highlighting the importance of controlled storage and handling. nih.govhealthinformaticsjournal.com For instance, significant degradation was observed under oxidative conditions. healthinformaticsjournal.com

The stability of endoxifen in analytical solutions has also been assessed. HPLC/UV analysis of NMR samples showed that fresh (Z)-isomer solution was 95.7% Z and 3.7% E, which changed to 92.0% Z and 7.4% E after NMR analysis. nih.gov This indicates that some isomerization can occur even during analytical procedures. nih.gov

For long-term storage of stock solutions, it is recommended to keep them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture. medchemexpress.com In a study on a transdermal formulation, a stable mixture of E/Z-endoxifen was developed, and the final product was packaged in amber dispensers to protect it from light. mriglobal.org Stability testing of this formulation showed it to be stable over a period of six months. mriglobal.org

Metabolism and Pharmacokinetics in Preclinical and in Vitro Models

Enzymatic Biotransformation of Tamoxifen (B1202) to Endoxifen (B1662132) (Z-isomer)

The conversion of tamoxifen, a prodrug, into its pharmacologically active metabolites is a critical step in its therapeutic action. Among these metabolites, endoxifen (Z-isomer) is considered one of the most important due to its high affinity for the estrogen receptor and its relatively high plasma concentrations in patients. The formation of endoxifen is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes.

Roles of Cytochrome P450 Enzymes (CYP2D6, CYP3A4/5) in Endoxifen Formation

The biotransformation of tamoxifen to endoxifen is predominantly governed by the sequential action of two key cytochrome P450 enzymes: CYP3A4/5 and CYP2D6. researchgate.net The major metabolic pathway, accounting for approximately 92% of tamoxifen metabolism, begins with the N-demethylation of tamoxifen by CYP3A4 and CYP3A5 to form N-desmethyltamoxifen. nih.gov This primary metabolite is then hydroxylated by CYP2D6 to yield the highly active endoxifen. nih.gov

CYP2D6 is the rate-limiting enzyme in this principal pathway, and its genetic polymorphisms can significantly impact the efficiency of endoxifen formation. mdpi.com Individuals with reduced or absent CYP2D6 activity ("intermediate" or "poor metabolizers") may have lower plasma concentrations of endoxifen, potentially affecting the therapeutic efficacy of tamoxifen. researchgate.net

An alternative, minor pathway involves the initial 4-hydroxylation of tamoxifen by CYP2D6 to produce 4-hydroxytamoxifen (B85900). nih.gov Subsequently, CYP3A4/5 can N-demethylate 4-hydroxytamoxifen to form endoxifen. nih.gov While 4-hydroxytamoxifen is equipotent to endoxifen, its plasma concentrations are significantly lower. nih.gov

Table 1: Key Enzymes in the Biotransformation of Tamoxifen to Endoxifen

| Enzyme Family | Specific Enzyme(s) | Primary Role in Endoxifen Formation |

| Cytochrome P450 | CYP3A4/5 | - N-demethylation of tamoxifen to N-desmethyltamoxifen (major pathway)- N-demethylation of 4-hydroxytamoxifen to endoxifen (minor pathway) |

| Cytochrome P450 | CYP2D6 | - Hydroxylation of N-desmethyltamoxifen to endoxifen (major pathway, rate-limiting step)- Hydroxylation of tamoxifen to 4-hydroxytamoxifen (minor pathway) |

Comparative Metabolic Pathways Leading to 4-Hydroxytamoxifen and Endoxifen

The formation of 4-hydroxytamoxifen and endoxifen proceeds through two distinct, albeit interconnected, metabolic routes. The pathway to endoxifen is quantitatively dominant.

The primary route to endoxifen involves two sequential steps:

N-demethylation of Tamoxifen: Catalyzed mainly by CYP3A4/5, this step produces N-desmethyltamoxifen.

Hydroxylation of N-desmethyltamoxifen: CYP2D6 then converts N-desmethyltamoxifen to endoxifen.

The pathway to 4-hydroxytamoxifen is more direct but less significant in terms of the amount of metabolite produced:

Hydroxylation of Tamoxifen: CYP2D6 directly hydroxylates tamoxifen to form 4-hydroxytamoxifen.

While both 4-hydroxytamoxifen and endoxifen exhibit approximately 100-fold greater affinity for the estrogen receptor than the parent drug, tamoxifen, the plasma concentrations of endoxifen are typically 5- to 20-fold higher than those of 4-hydroxytamoxifen. nih.gov This disparity in circulating levels underscores the central role of endoxifen in mediating the therapeutic effects of tamoxifen.

Table 2: Comparison of Metabolic Pathways to 4-Hydroxytamoxifen and Endoxifen

| Feature | 4-Hydroxytamoxifen Pathway | Endoxifen Pathway |

| Primary Enzyme(s) | CYP2D6 | CYP3A4/5 and CYP2D6 |

| Initial Step | 4-hydroxylation of tamoxifen | N-demethylation of tamoxifen |

| Intermediate Metabolite | None | N-desmethyltamoxifen |

| Relative Contribution | Minor pathway (accounts for ~7% of tamoxifen metabolism) nih.gov | Major pathway (accounts for ~92% of tamoxifen metabolism) nih.gov |

| Resulting Plasma Levels | Lower | Higher |

Metabolite Profiles of Endoxifen (Z-isomer) in Biological Systems

Identification and Characterization of Secondary Endoxifen Metabolites

Several secondary metabolites of endoxifen have been identified in biological systems, primarily through the use of advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These metabolites include:

Norendoxifen (B10796928): Formed by the N-demethylation of endoxifen. Both Z- and E-isomers of norendoxifen have been identified. nih.gov Z-norendoxifen demonstrates high binding affinity for both estrogen receptor alpha (ERα) and beta (ERβ), while E-norendoxifen has been shown to be a potent aromatase inhibitor in vitro. nih.gov

Endoxifen Catechol: A hydroxylated metabolite of endoxifen. nih.gov

4'-hydroxy Endoxifen: Another hydroxylated metabolite. nih.gov

Endoxifen Methoxycatechol: A methylated catechol metabolite. nih.gov

Endoxifen Glucuronide: A major phase II metabolite formed by the conjugation of endoxifen with glucuronic acid. This process generally increases the water solubility of the compound, facilitating its excretion. Endoxifen glucuronide has been found to be less active in promoting estrogen-induced gene expression compared to endoxifen. nih.gov

In patient plasma samples from a phase I study of oral Z-endoxifen, Z-endoxifen glucuronide was the most abundant metabolite detected, with concentrations approximately 20% of the Z-endoxifen concentration. nih.gov Oxidative metabolites such as E-endoxifen, Z-norendoxifen, Z-endoxifen catechol, and Z-4'-hydroxy endoxifen were found in much lower concentrations. nih.gov

Table 3: Identified Secondary Metabolites of Endoxifen (Z-isomer)

| Metabolite | Precursor | Type of Transformation | Known Activity/Characteristic |

| Norendoxifen (Z- and E-isomers) | Endoxifen | N-demethylation | Z-isomer: High ERα and ERβ binding affinityE-isomer: Potent aromatase inhibitor |

| Endoxifen Catechol | Endoxifen | Hydroxylation | Identified in human samples |

| 4'-hydroxy Endoxifen | Endoxifen | Hydroxylation | Identified in human samples |

| Endoxifen Methoxycatechol | Endoxifen Catechol | Methylation | Identified in human samples |

| Endoxifen Glucuronide | Endoxifen | Glucuronidation (Phase II) | Major metabolite, less active than endoxifen |

Analysis of Isomeric Conversion of Endoxifen and its Metabolites

Endoxifen exists as geometric isomers, the (Z)- and (E)-isomers. The (Z)-isomer is the pharmacologically active form, exhibiting potent anti-estrogenic effects. nih.gov The (E)-isomer is considered to be less active or even estrogenic. nih.gov The potential for in vivo conversion between these isomers is an important consideration.

Studies have shown that (Z)-endoxifen can undergo isomerization to the (E)-isomer. nih.gov This conversion is thought to occur via protonation of the ethylene (B1197577) core, which is activated by the electron-donating phenolic group. nih.gov The stability of (Z)-endoxifen is therefore a critical factor, with conversion to the (E)-isomer observed at temperatures above 25°C. nih.gov

Preclinical Pharmacokinetic Characteristics of Endoxifen (Z-isomer)

Preclinical studies in animal models have provided valuable insights into the pharmacokinetic profile of orally administered Z-endoxifen. These studies have demonstrated that direct administration of Z-endoxifen can overcome the limitations associated with CYP2D6-mediated metabolism of tamoxifen. nih.gov

In female rats and dogs, Z-endoxifen has been shown to have high oral bioavailability. nih.gov Following repeated oral dosing, therapeutic concentrations of endoxifen were maintained. nih.gov In rats, endoxifen pharmacokinetics appeared to be linear over a dose range of 20-80 mg/kg, with evidence of saturation at higher doses. nih.gov Both the free base and hydrochloride salt forms of endoxifen were found to be bioequivalent. nih.gov

A population pharmacokinetic model developed from data in patients with advanced solid tumors described the pharmacokinetics of Z-endoxifen using a two-compartment model with oral depot and linear elimination. nih.gov The estimated apparent total clearance in a 70 kg adult was 4.89 L/h. nih.gov Peak plasma concentrations of endoxifen were typically reached 2 to 4 hours after oral administration. nih.gov

Table 4: Preclinical Pharmacokinetic Parameters of Z-Endoxifen

| Species | Route of Administration | Key Findings |

| Rats | Oral | - High oral bioavailability- Linear pharmacokinetics at 20-80 mg/kg- Bioequivalent as free base and hydrochloride salt |

| Dogs | Oral | - High oral bioavailability- Maintained therapeutic concentrations with repeated dosing |

| Humans (Phase I) | Oral | - Peak plasma concentrations at 2-4 hours- Apparent total clearance of 4.89 L/h (in a 70 kg adult)- Two-compartment model with oral depot and linear elimination |

Absorption and Systemic Availability in Animal Models

Studies in various preclinical animal models, including rats, dogs, and mice, have demonstrated that orally administered Z-endoxifen is readily absorbed and possesses high systemic availability. nih.govresearchgate.netnih.gov This characteristic is pivotal as it suggests that direct administration of endoxifen can overcome the metabolic variability associated with its parent drug, tamoxifen, which relies on enzymes like CYP2D6 for conversion to its active metabolites. researchgate.netelsevierpure.com

In female rats and dogs, the oral absorption of endoxifen was found to be linear. nih.govresearchgate.net Studies revealed an oral bioavailability exceeding 67% in rats and over 50% in dogs, indicating efficient absorption from the gastrointestinal tract. nih.govresearchgate.netelsevierpure.com Following oral administration, peak plasma concentrations (Cmax) of endoxifen were achieved within 0.25 to 2 hours in mice and 1 to 2 hours in rats. nih.govnih.gov This rapid absorption contributes to its potential as a therapeutic agent. researchgate.net

Comparative studies have shown that direct oral dosing of endoxifen results in substantially higher systemic exposure compared to an equivalent dose of tamoxifen. nih.govelsevierpure.com In rats, endoxifen exposure was approximately 100-fold greater with endoxifen administration versus tamoxifen administration. researchgate.netelsevierpure.com Similarly, in dogs, the systemic exposure was about 10-fold greater. researchgate.netelsevierpure.com In mice, as the oral dose of endoxifen hydrochloride (ENDX·HCl) was increased from 10 to 200 mg/kg, the Cmax and area under the curve (AUC) values increased 88-fold and 400-fold, respectively, with the apparent oral bioavailability increasing from 12% to over 200% across this dose range. nih.gov

These findings from preclinical models underscore the high oral bioavailability and rapid absorption of Z-endoxifen, supporting its development as a direct therapeutic agent. researchgate.netnih.gov

Table 1: Systemic Availability of Endoxifen in Preclinical Animal Models

| Animal Model | Parameter | Finding | Citation |

|---|---|---|---|

| Female Rats | Oral Bioavailability | >67% | nih.govresearchgate.netelsevierpure.com |

| Time to Peak Plasma Concentration (Tmax) | 1 to 2 hours | nih.gov | |

| Female Dogs | Oral Bioavailability | >50% | nih.govresearchgate.netelsevierpure.com |

| Absorption | Linear over the range of 15-100 mg/kg | researchgate.net | |

| Female Mice | Time to Peak Plasma Concentration (Tmax) | 0.25 to 2 hours | nih.gov |

| Apparent Oral Bioavailability | Increased from 12% to >200% with doses from 10 to 200 mg/kg | nih.gov |

Elimination Half-Life Considerations in Preclinical Pharmacokinetic Modeling

The elimination half-life is a critical parameter in preclinical pharmacokinetic (PK) modeling, influencing the prediction of steady-state concentrations and dosing intervals. In preclinical studies, the terminal elimination half-life of endoxifen has been determined in several animal models. Following a single intravenous (i.v.) dose, the elimination half-life was 6.3 hours in rats and 9.2 hours in dogs. nih.govresearchgate.netelsevierpure.com This relatively short half-life in animal models contrasts with the longer half-life observed in human studies, which is an important consideration when extrapolating preclinical data. nih.gov

Physiologically based pharmacokinetic (PBPK) models have been developed to simulate the pharmacokinetics of tamoxifen and its metabolites, including endoxifen. nih.govfrontiersin.org These models are essential for understanding the influence of various physiological and genetic factors, such as CYP2D6 enzyme activity, on the plasma concentrations of endoxifen. nih.govfrontiersin.org For the development of these models, data from single oral administrations of endoxifen are utilized to optimize key parameters. nih.govfrontiersin.org For instance, the lipophilicity value of endoxifen was optimized to 3.8 to best align the model's predictions with observed data. nih.govfrontiersin.org The total body clearance of endoxifen is another crucial input parameter for these models. nih.gov By integrating such data, PBPK models can provide a detailed analysis of the mass balance of tamoxifen metabolism and support hypotheses about the formation pathways of endoxifen. nih.govfrontiersin.org

The development of these comprehensive models provides a foundation for investigating the relationship between pharmacokinetics, the mechanism of action, and treatment outcomes, accounting for factors like genetic phenotypes and potential drug interactions. nih.gov

Table 2: Elimination Half-Life of Endoxifen in Preclinical Models

| Animal Model | Administration Route | Dose | Elimination Half-Life (t½) | Citation |

|---|---|---|---|---|

| Rats | Intravenous (i.v.) | 2 mg/kg | 6.3 hours | nih.govresearchgate.netelsevierpure.com |

| Dogs | Intravenous (i.v.) | 0.5 mg/kg | 9.2 hours | nih.govresearchgate.netelsevierpure.com |

Molecular Pharmacology and Receptor Interactions

Mechanisms of Selective Estrogen Receptor Modulation (SERM) Activity

The SERM activity of endoxifen (B1662132) is characterized by its differential effects on estrogen signaling in various tissues. This is primarily dictated by its binding to and modulation of the two main estrogen receptor isoforms, ERα and ERβ.

Endoxifen demonstrates a high binding affinity for Estrogen Receptor Alpha (ERα), which is approximately 100 times greater than that of its parent compound, tamoxifen (B1202). nih.govnih.gov This strong binding is a critical factor in its potent antiestrogenic activity in ERα-positive breast cancer cells. abmole.commedchemexpress.com By binding to ERα, endoxifen competitively inhibits the binding of estradiol (B170435), thereby blocking estrogen-induced gene expression and cellular proliferation. nih.gov Studies have shown that clinically relevant concentrations of endoxifen can effectively block these estrogen-induced changes. nih.gov

The binding of endoxifen to the ERα ligand-binding pocket induces a conformational change in the receptor. This altered conformation prevents the recruitment of coactivators necessary for gene transcription, thus inhibiting the expression of estrogen-responsive genes. plos.org

Endoxifen also binds to Estrogen Receptor Beta (ERβ). nih.govresearchgate.net The presence of ERβ appears to enhance the anti-estrogenic effects of endoxifen. nih.govnih.gov Research indicates that endoxifen stabilizes ERβ protein levels, in contrast to its effect on ERα which it targets for degradation. nih.gov Furthermore, endoxifen can induce the formation of ERα/ERβ heterodimers. nih.gov These heterodimers play a role in the differential gene expression patterns observed upon endoxifen treatment and contribute to the increased sensitivity of breast cancer cells to its anti-estrogenic actions. nih.gov The expression of ERβ has been correlated with the growth of certain tumors, and endoxifen's interaction with ERβ may mediate its therapeutic effects in these contexts. nih.gov

Endoxifen and another active metabolite, 4-hydroxytamoxifen (B85900) (4HT), exhibit equipotent binding affinity for the estrogen receptor, which is substantially higher—up to 100-fold greater—than that of tamoxifen itself. nih.govnih.govresearchgate.net In fact, the binding affinity of 4-hydroxytamoxifen for the estrogen receptor is comparable to that of estradiol. nih.gov The (Z)-isomers of both endoxifen and 4-hydroxytamoxifen have significantly higher affinity for the ER compared to their (E)-isomers. researchgate.net

Comparative Binding Affinities for Estrogen Receptor

| Compound | Relative Binding Affinity Compared to Tamoxifen |

|---|---|

| Endoxifen (Z-isomer) | ~100-fold higher nih.govnih.gov |

| 4-Hydroxytamoxifen (4HT) | ~100-fold higher nih.govresearchgate.net |

| Estradiol | High (comparable to 4-hydroxytamoxifen) nih.gov |

| Tamoxifen | Baseline |

| N-desmethyltamoxifen | Lower than tamoxifen nih.gov |

Differential Mechanisms of Estrogen Receptor Action

Beyond simple competitive binding, endoxifen exerts its effects through more complex and differential mechanisms involving the regulation of ERα at the genomic and protein levels.

The interaction of endoxifen with ERα leads to a distinct pattern of receptor recruitment to the regulatory elements of target genes, which differs from that induced by estradiol or even other SERMs like 4-hydroxytamoxifen. nih.gov While 4HT can enhance ERα binding to certain gene promoters, endoxifen has been shown to suppress ERα binding to specific gene enhancer regions. nih.gov This differential regulation of ERα recruitment to DNA contributes to the unique gene expression profile modulated by endoxifen and underscores the significant differences in the mechanisms by which various ER ligands function. nih.gov

A key and distinct mechanism of endoxifen action is its ability to induce the degradation of ERα through the proteasomal pathway. nih.govnih.gov This sets it apart from tamoxifen and 4HT, which tend to stabilize ERα levels. nih.gov The endoxifen-induced degradation of ERα is similar to the action of pure antiestrogens like fulvestrant (B1683766). nih.gov This process involves the ubiquitination of the ERα protein, marking it for destruction by the proteasome. frontiersin.orgscilit.com By promoting the degradation of ERα, endoxifen effectively reduces the total amount of receptor available to mediate estrogen signaling, contributing to its potent antiestrogenic effects. nih.gov

Non-Estrogen Receptor Mediated Molecular Mechanisms

A significant non-ER mediated action of endoxifen is the inhibition of Protein Kinase C (PKC), an enzyme crucial in various signal transduction pathways. Research has identified endoxifen as a potent inhibitor of PKC, with one study indicating a fourfold higher potency compared to its parent compound, tamoxifen. nih.gov

More specifically, Z-endoxifen has been shown to downregulate the phosphorylation of AKT, a key protein in cell survival pathways, through the inhibition of PKC beta 1 (PKCβ1) in ERα-positive breast cancer cells. pharmgkb.org Endoxifen demonstrates a more potent inhibitory effect on the kinase activity of the PKCβ1 isoform compared to other PKC isoforms. pharmgkb.org Further investigations suggest that endoxifen may also induce the degradation of the PKCβ1 protein. pharmgkb.org The downstream effects of this PKCβ1 inhibition include reduced phosphorylation of AKT at the Ser473 site and diminished phosphorylation of AKT substrates, ultimately leading to the induction of apoptosis. pharmgkb.org The central role of PKCβ1 in this pathway was further evidenced by experiments where the knockdown of PKCβ1 using siRNA mimicked the effects of endoxifen on AKT. pharmgkb.org This dual mechanism, combining potent anti-estrogenic effects with PKCβ inhibition, may contribute to endoxifen's efficacy. researchgate.net

Endoxifen has been identified as an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, an interaction of significance due to the channel's role in cardiac repolarization. The inhibition of hERG by the Z-isomer of endoxifen is concentration-dependent, with a reported half-maximal inhibitory concentration (IC50) of 1.6 μM. nih.govresearchgate.net

The mechanism of inhibition involves two distinct actions: direct channel blockage and the disruption of channel protein trafficking to the plasma membrane. Studies using whole-cell patch-clamp techniques on HEK cells stably expressing hERG channels revealed that endoxifen inhibits hERG tail currents. It appears to preferentially interact with the activated (open and/or inactivated) states of the channel. Furthermore, endoxifen was found to be more potent than tamoxifen in disrupting the trafficking of the hERG channel protein to the cell surface.

In addition to its effects on potassium channels, endoxifen also interacts with voltage-gated sodium channels. It has been shown to bind to a distinct site at the intracellular exit of the NavMs voltage-gated sodium channel and to inhibit both NavMs and human sodium channels.

Endoxifen demonstrates inhibitory activity against aromatase, the enzyme responsible for the final step in estrogen biosynthesis. This presents another ER-independent mechanism contributing to its anticancer effects. Endoxifen itself acts as a noncompetitive inhibitor of aromatase, with a reported inhibition constant (Ki) of 4 μM. elsevierpure.com

Furthermore, the metabolic pathway of endoxifen can lead to the generation of another active compound with similar properties. The N-demethylation of endoxifen produces norendoxifen (B10796928), which is a potent competitive inhibitor of aromatase, exhibiting a Ki of 35 nM. elsevierpure.com The E-isomer of norendoxifen has been found to be a more potent aromatase inhibitor than the Z-isomer. researchgate.net This inhibition of aromatase by both endoxifen and its metabolite can further reduce the levels of estrogen available to stimulate ER-positive cancer cells.

Data Tables

Table 1: Inhibitory Activity of Endoxifen on Key Molecular Targets

| Molecular Target | Type of Inhibition | Reported IC50 / Kᵢ | Reference(s) |

| Protein Kinase C (PKC) | - | 4x more potent than Tamoxifen | nih.gov |

| hERG Potassium Channel | Concentration-dependent | IC50 = 1.6 μM | nih.govresearchgate.net |

| Aromatase | Noncompetitive | Kᵢ = 4 μM | elsevierpure.com |

Table 2: Aromatase Inhibitory Activity of Endoxifen Metabolite

| Compound | Type of Inhibition | Reported Kᵢ | Reference(s) |

| Norendoxifen | Competitive | 35 nM | elsevierpure.com |

Cellular Mechanisms of Action in in Vitro Models

Antiproliferative Effects on Estrogen Receptor-Positive Cellular Models

Endoxifen (B1662132) exerts potent antiproliferative effects on ER+ breast cancer cells. This activity is primarily mediated through its interaction with the estrogen receptor, leading to the inhibition of estrogen-dependent cell growth.

Inhibition of Estrogen-Dependent Cell Proliferation

Endoxifen is a more potent antiestrogen (B12405530) than its parent drug, tamoxifen (B1202). nih.gov It effectively suppresses the growth of ER+ breast cancer cells that is dependent on estrogen. nih.gov This enhanced potency is attributed to its higher binding affinity for the estrogen receptor alpha (ERα). nih.govacs.org In fact, preclinical data show that endoxifen's ability to suppress estrogen-dependent growth of ER+ breast cancer cells is about 100 times greater than that of tamoxifen. nih.govacs.org This potent anti-estrogenic effect is pivotal to its antitumor activity in hormone-sensitive breast cancers. nih.govnih.gov

Concentration-Dependent Antiproliferative Activity in Various Cell Lines

The antiproliferative activity of Z-endoxifen is dose-dependent and has been observed in various ER+ breast cancer cell lines, including MCF7AC1 and MCF7LR. nih.govmedchemexpress.com Studies have shown that Z-endoxifen exhibits superior antiproliferative effects compared to tamoxifen in these estrogen-dependent cells. nih.gov For instance, Z-endoxifen at concentrations ranging from 0.1 to 5 μM effectively inhibits the proliferation of both MCF7AC1 and MCF7LR cell lines over a 7-day period. medchemexpress.com The IC50 of endoxifen, the concentration required to inhibit 50% of cell growth, is in the nanomolar range in many ERα+ breast cancer cells, a concentration level that is achievable in patients treated with tamoxifen. nih.gov

| Cell Line | Drug | Concentration | Effect |

| MCF7AC1 | Z-endoxifen | 0.1-5 μM | Potent antiproliferative activity. medchemexpress.com |

| MCF7LR | Z-endoxifen | 0.1-5 μM | Potent antiproliferative activity. medchemexpress.com |

| MCF7AC1 | Z-endoxifen | Not Specified | Superior antiproliferative effects over tamoxifen. nih.gov |

| MCF7LR | Z-endoxifen | Not Specified | Superior antiproliferative effects over tamoxifen. nih.gov |

Regulation of Gene Expression Profiles

Endoxifen's mechanism of action extends beyond simple receptor blockade to the intricate regulation of gene expression. It modulates global gene expression profiles and specifically targets genes involved in estrogen signaling and cell cycle control.

Global Gene Expression Analysis (Transcriptomics) in Response to Endoxifen (Z-isomer)

Transcriptomic studies have revealed that endoxifen is a more potent inhibitor of estrogen-regulated genes compared to tamoxifen in ER+ breast cancer cells. nih.gov Global gene expression profiling of MCF7 cells has shown significant differences in the transcriptome following treatment with endoxifen compared to other anti-estrogens like 4-hydroxy-tamoxifen (4HT) and ICI-182,780. nih.gov The changes in gene expression are also dependent on the concentration of endoxifen, with higher concentrations leading to more substantial alterations. nih.gov These studies highlight that endoxifen's impact on the cellular transcriptome is distinct and contributes to its potent antitumor effects. nih.gov

Specific Modulation of Estrogen Receptor Alpha (ERα) Target Genes

Endoxifen significantly modulates the expression of specific ERα target genes. In vivo studies have demonstrated that, compared to tamoxifen, Z-endoxifen markedly inhibits the expression of genes such as Ki67. nih.gov In vitro, endoxifen has been shown to affect the expression of several well-known ERα target genes, including PGR (progesterone receptor), TFF1 (trefoil factor 1), and AREG (amphiregulin). nih.gov The modulation of these genes is a key aspect of endoxifen's anti-estrogenic activity. For instance, in MCF7 cells, estrogen treatment induces the expression of PGR, TFF1, and AREG, an effect that can be counteracted by endoxifen. nih.gov

| Gene | Effect of Endoxifen | Cell Line Model |

| Ki67 | Markedly inhibited expression in vivo. nih.gov | MCF7AC1 and MCF7LR tumor-bearing mice |

| PGR | Loss of expression. nih.gov | Endoxifen-resistant MCF7 cells |

| TFF1 | Not specified, but a known ERα target gene. nih.gov | MCF7 models |

| AREG | Not specified, but a known ERα target gene. nih.gov | MCF7 models |

Impact on Cell Cycle Regulatory Genes and Progression

Endoxifen exerts a significant influence on the cell cycle of breast cancer cells. Pathway analysis of genes differentially regulated by endoxifen has revealed a significant induction of cell cycle arrest. nih.gov Specifically, treatment with tamoxifen, the parent drug of endoxifen, has been shown to cause an increase in the proportion of cells in the G1 phase of the cell cycle and an arrest in the G2 phase in MCF-7 cells. nih.gov This suggests that endoxifen's antiproliferative effects are, at least in part, mediated by its ability to halt cell cycle progression, preventing cancer cells from dividing and proliferating. High concentrations of endoxifen, in particular, have been linked to the induction of markers of apoptosis, further contributing to its anticancer activity. nih.gov

Effects on Intracellular Signaling Pathways

Endoxifen's impact on intracellular signaling is a cornerstone of its anti-cancer activity. Its ability to modulate critical pathways, such as the Akt signaling cascade, and its interplay with different estrogen receptor subtypes are central to its mechanism of action.

Analysis of Akt Kinase Protein Expression and Phosphorylation

Recent research has identified that Z-endoxifen can exert effects beyond its well-known role as an estrogen receptor (ER) antagonist. researchgate.net Specifically, at clinically relevant concentrations (5 µM), endoxifen has been shown to significantly alter the phosphoproteome of ERα+ breast cancer cells with minimal impact on the total proteome. researchgate.net This suggests a mechanism of action that is not solely dependent on ERα inhibition. researchgate.net

Computational and experimental analyses have pinpointed Protein Kinase C beta (PKCβ) and Protein Kinase B (Akt1) as key kinases involved in mediating endoxifen's effects. researchgate.netnih.gov Endoxifen demonstrates a more potent inhibition of PKCβ1 kinase activity compared to other PKC isoforms. researchgate.netnih.gov This interaction is significant because under conditions that promote PKC/AKT signaling, endoxifen induces the degradation of PKCβ1. This, in turn, leads to a reduction in the phosphorylation of Akt at the Ser473 position, a key step in its activation. researchgate.netnih.gov The downstream consequences of this action include diminished phosphorylation of Akt substrates and the induction of apoptosis. researchgate.netnih.gov

The link between endoxifen and the PKCβ1/Akt signaling axis is further solidified by experiments where the effects of endoxifen on Akt were mimicked by the knockdown of PKCβ1 using siRNA or by treatment with a pan-AKT inhibitor. nih.gov Conversely, the overexpression of a constitutively active form of Akt was found to reduce endoxifen-induced apoptosis. nih.gov These findings collectively identify PKCβ1 as a direct target of endoxifen, through which it suppresses Akt signaling to induce apoptosis in breast cancer cells. nih.gov In letrozole-resistant models, Z-endoxifen has also been shown to reduce the expression of both phosphorylated and total Akt. researchgate.net

| Experimental Model | Key Finding | Mechanism | Reference |

|---|---|---|---|

| Aromatase-expressing MCF7AC1 cells | Endoxifen (5 µM) profoundly altered the phosphoproteome with limited impact on the total proteome. | Identified PKCβ and Akt1 as potential mediating kinases. | researchgate.net |

| ERα+ breast cancer cells | Endoxifen induced PKCβ1 degradation and attenuated Akt Ser473 phosphorylation. | Direct inhibition of PKCβ1 kinase activity by endoxifen. | researchgate.netnih.gov |

| ERα+ breast cancer cells | Endoxifen-induced apoptosis was diminished by overexpression of constitutively active Akt. | Suppression of Akt signaling is critical for endoxifen-induced apoptosis. | nih.gov |

| Letrozole-resistant MCF7LR cells | Z-endoxifen treatment reduced levels of both phospho-Akt and total Akt. | Inhibition of signaling kinases in endocrine-refractory models. | researchgate.net |

Role of Estrogen Receptor Beta (ERβ) in Sensitizing Cells to Endoxifen's Anti-estrogenic Actions

While endoxifen is a potent antagonist of Estrogen Receptor Alpha (ERα), its interaction with Estrogen Receptor Beta (ERβ) is crucial for its anti-estrogenic efficacy. nih.govresearchgate.net The presence of ERβ in breast cancer cells significantly enhances their sensitivity to the anti-estrogenic effects of endoxifen. nih.govresearchgate.netnih.gov

One of the key molecular actions of endoxifen is its ability to stabilize the ERβ protein, in contrast to its effect on ERα, which it targets for degradation. nih.govresearchgate.net Endoxifen also promotes the formation of ERα/ERβ heterodimers in a dose-dependent manner. nih.govresearchgate.net It is hypothesized that these heterodimers are key mediators of endoxifen's enhanced anti-estrogenic activity in cells expressing ERβ. nih.gov

The practical implication of this sensitization is that lower concentrations of endoxifen are required to achieve a significant anti-proliferative effect. In cellular models, low concentrations of endoxifen (20 to 40 nM), similar to those found in patients with poor tamoxifen metabolism, effectively inhibit estrogen-induced cell proliferation when ERβ is present. nih.govresearchgate.net In the absence of ERβ, much higher concentrations of the drug are needed to achieve the same effect. nih.govresearchgate.net Furthermore, microarray analysis has shown that endoxifen induces substantial changes in global gene expression profiles at these lower concentrations in ERβ-expressing cells, affecting pathways related to cell proliferation and apoptosis. nih.gov

| Experimental Condition | Observation | Implication | Reference |

|---|---|---|---|

| Breast cancer cells expressing ERβ | Endoxifen stabilizes ERβ protein. | Contrasts with its degradation-targeting of ERα. | nih.govresearchgate.net |

| Breast cancer cells expressing both ERα and ERβ | Endoxifen induces ERα/ERβ heterodimerization in a concentration-dependent manner. | Enhanced anti-estrogenic effects are likely mediated through these heterodimers. | nih.gov |

| MCF7 cells with and without ERβ expression | Low concentrations of endoxifen (20-40 nM) markedly inhibit estrogen-induced cell proliferation only in the presence of ERβ. | ERβ expression increases cellular sensitivity to endoxifen. | nih.govresearchgate.net |

| Microarray analysis of MCF7 cells with ERβ | Low concentrations of endoxifen (40 nM) induce substantial changes in gene expression profiles. | Affects pathways related to cell proliferation and apoptosis, mediating endoxifen's effectiveness at lower concentrations. | nih.gov |

Influence on the Tumor Suppressive Microenvironment in Cellular Systems

Beyond its direct effects on cancer cells, endoxifen plays a role in remodeling the surrounding tumor microenvironment to be less conducive to tumor growth. northwestern.edunih.gov Research indicates that endoxifen can inhibit cell proliferation and foster a tumor-suppressive environment through favorable tissue remodeling and immunomodulation. northwestern.edunih.govresearchgate.net

In preclinical models, Z-endoxifen has been shown to prevent the development of aggressive, tamoxifen-resistant mammary cancers. northwestern.edunih.gov This preventive efficacy is linked to its ability to significantly downregulate the expression of prominent genes associated with poor prognosis and extracellular matrix remodeling, such as Col11a1, Il17b, Pdgfa, and Tnfrsf11a. northwestern.edunih.govresearchgate.net While other agents may also repress genes related to the cell cycle and proliferation, the unique ability of endoxifen to downregulate these specific poor-prognosis genes highlights its distinct mechanism in creating a tumor-suppressive microenvironment. northwestern.edunih.gov The parent compound, tamoxifen, has also been shown to regulate the organization of the extracellular matrix by affecting collagen cross-linking and degradative enzymes. nih.govembopress.org While these studies focus on tamoxifen, they provide a basis for understanding how its active metabolite, endoxifen, may exert similar and potentially more potent effects on the stromal environment.

| Model System | Endoxifen's Effect | Associated Gene Expression Changes | Reference |

|---|---|---|---|

| Mouse model of aggressive, tamoxifen-resistant mammary cancer | Prevents cancer development, inhibits cell proliferation, and creates a tumor-suppressive microenvironment. | Significantly downregulated poor-prognosis genes including Col11a1, Il17b, Pdgfa, Tnfrsf11a. | northwestern.edunih.govresearchgate.net |

| Cellular systems | Contributes to favorable tissue remodeling and immunomodulation. | Repression of genes associated with cell cycle, proliferation, and extracellular matrix remodeling. | northwestern.edunih.gov |

Mechanisms of Endocrine Resistance in Preclinical Models

Development and Characterization of Novel Endoxifen (B1662132) (Z-isomer)-Resistant Cell Lines

To investigate the mechanisms of resistance, researchers have developed novel breast cancer cell lines that are resistant to Endoxifen (Z-isomer). nih.govelsevierpure.comnih.gov In preclinical studies, resistant cell lines, such as those derived from MCF-7 and T47D cells, were created by chronically treating the cells with endoxifen over an extended period, leading to the selection and proliferation of a resistant population. nih.gov These models are crucial for exploring the unique molecular and phenotypic changes that occur when tumors no longer respond to endoxifen. elsevierpure.comnih.gov The development of these specific endoxifen-resistant models is considered more clinically relevant for studying "tamoxifen resistance" than previous models, given that endoxifen is the primary active metabolite driving tamoxifen's efficacy in patients. nih.govelsevierpure.comnih.gov

Studies comparing endoxifen-resistant cell lines to those resistant to 4-hydroxy-tamoxifen (4HT), another active tamoxifen (B1202) metabolite, and fulvestrant (B1683766) (ICI), a selective estrogen receptor degrader (SERD), have revealed significant differences. nih.govelsevierpure.comnih.gov Phenotypically, endoxifen-resistant cells exhibit distinct morphological changes; they tend to be larger and less tightly packed compared to 4HT-resistant cells, which grow in tight clusters. medicineinnovates.com

Molecularly, endoxifen-resistant cells are profoundly different from 4HT-resistant cells and, in many respects, more closely resemble fulvestrant-resistant cells. nih.govnih.gov A key distinction lies in their response to other endocrine therapies. While 4HT-resistant cells may retain sensitivity to agents like fulvestrant, endoxifen-resistant cells demonstrate striking resistance to a broad range of FDA-approved second- and third-line therapies. nih.govmedicineinnovates.com Furthermore, bioinformatics analyses have shown that while endoxifen, tamoxifen, and fulvestrant all downregulate estrogen signaling and cell cycle pathways, tamoxifen and fulvestrant uniquely activate pro-inflammatory pathways and affect the epithelial-mesenchymal transition (EMT). biorxiv.orgbiorxiv.org In contrast, endoxifen distinctly perturbs the PI3K/Akt/mTORC1 pathway. biorxiv.orgbiorxiv.org

Table 1: Comparative Characteristics of Endocrine-Resistant Breast Cancer Cell Models This table summarizes the key phenotypic and molecular differences observed between cell lines resistant to Endoxifen, 4-Hydroxy-Tamoxifen (4HT), and Fulvestrant (ICI) based on preclinical research.

| Feature | Endoxifen-Resistant Cells | 4HT-Resistant Cells | Fulvestrant (ICI)-Resistant Cells |

| Morphology | Larger, not tightly packed medicineinnovates.com | Smaller, grow in tight clusters medicineinnovates.com | Larger, not tightly packed medicineinnovates.com |

| ERα Expression | Loss of expression nih.govelsevierpure.comnih.gov | Retained or variable expression nih.gov | Loss of expression nih.gov |

| PR Expression | Loss of expression nih.govelsevierpure.comnih.gov | Retained expression nih.gov | Loss of expression nih.gov |

| Estrogen Sensitivity | Completely insensitive nih.gov | Often remains sensitive nih.gov | Insensitive nih.gov |

| Cross-Resistance | Broad resistance to other endocrine therapies nih.govmedicineinnovates.com | Retains sensitivity to some therapies (e.g., fulvestrant) nih.govmedicineinnovates.com | Broad resistance nih.gov |

| Reversibility | Resistance is not reversible upon drug withdrawal nih.gov | Resistance can be reversible nih.gov | Not specified |

| Key Pathway Alteration | Perturbation of PI3K/Akt/mTORC1 pathway biorxiv.orgbiorxiv.org | Alterations in downstream ER target gene networks researchgate.net | Upregulation of growth-stimulatory pathways (e.g., EGFR, Wnt) researchgate.net |

A hallmark of acquired resistance to endoxifen in preclinical models is the significant downregulation or complete loss of Estrogen Receptor-alpha (ERα) expression. nih.govelsevierpure.comnih.gov This is a critical event, as ERα is the primary target of endoxifen. The loss of ERα is a common mechanism of resistance to anti-estrogen therapies in general. nih.govnih.gov

Concurrent with the loss of ERα, endoxifen-resistant cells also exhibit a loss of Progesterone (B1679170) Receptor (PR) expression. nih.govelsevierpure.comnih.gov Since PR is a transcriptional target of ERα, its disappearance is an expected consequence of the loss of ERα signaling. nih.gov This loss of both hormone receptors renders the cells completely insensitive to estrogen, meaning that estrogen no longer stimulates their growth. nih.gov This phenotype is a stark contrast to 4HT-resistant models, which often retain ERα/PR expression and remain responsive to estrogen. nih.gov This loss of ERα and subsequent estrogen insensitivity in endoxifen-resistant models appears to be a stable change, as the phenotype is not reversed even after the cells are withdrawn from endoxifen treatment for an extended period. nih.gov

Global gene expression profiling has confirmed that endoxifen-resistant cells possess unique gene signatures that distinguish them from both the parental, sensitive cells and from cells resistant to other endocrine agents like 4HT and fulvestrant. nih.govelsevierpure.comnih.gov While gene set enrichment analyses of 4HT- and fulvestrant-resistant cells show strong correlations with known signatures of endocrine resistance, no such correlations were found for endoxifen-resistant cells, highlighting their molecular uniqueness. nih.gov

Bioinformatic studies comparing the effects of endoxifen, tamoxifen, and fulvestrant identified distinct sets of genes affected by each compound. biorxiv.org While there is an overlap of commonly regulated genes involved in estrogen signaling and cell cycle, a significant number of genes were found to be uniquely regulated by endoxifen. biorxiv.org These unique gene expression profiles in endoxifen-resistant cells, which include epithelial-mesenchymal transition (EMT)-like signatures, are not observed in 4HT-resistant models and contribute to their distinct biological behavior and broad therapeutic cross-resistance. nih.govubc.ca

Overcoming Existing Resistance Mechanisms in Preclinical Settings

A key advantage of the direct administration of Endoxifen (Z-isomer hydrochloride) is its ability to circumvent specific, well-established mechanisms of resistance to its parent drug, tamoxifen, and to other endocrine therapies like aromatase inhibitors.

Tamoxifen is a prodrug that requires metabolic activation by cytochrome P450 enzymes to exert its therapeutic effect. walshmedicalmedia.comspandidos-publications.com The enzyme CYP2D6 is primarily responsible for converting tamoxifen into its most potent anti-estrogenic metabolite, endoxifen. walshmedicalmedia.comnih.gov A high degree of genetic variability (polymorphism) exists in the CYP2D6 gene, leading to a spectrum of enzyme activity among individuals. walshmedicalmedia.comspandidos-publications.com

Patients classified as "poor metabolizers" due to nonfunctional CYP2D6 alleles have a significantly impaired ability to convert tamoxifen to endoxifen. walshmedicalmedia.com This results in lower plasma concentrations of the active metabolite, which can diminish the drug's anti-estrogenic effect and potentially lead to treatment failure and an increased risk of cancer recurrence. walshmedicalmedia.comnih.gov Because Endoxifen (Z-isomer hydrochloride) is the active metabolite itself, its administration bypasses the need for CYP2D6 activation entirely. walshmedicalmedia.com This approach ensures that therapeutically effective concentrations are achieved regardless of a patient's CYP2D6 genotype, thereby overcoming a major mechanism of tamoxifen resistance. nih.gov

Crucially, endoxifen also shows potent efficacy in models of acquired resistance to AIs. elsevierpure.comnih.gov In a letrozole-resistant xenograft model (MCF7LR), endoxifen treatment led to a significant reduction in tumor volumes compared to continued letrozole (B1683767), tamoxifen, and the AI exemestane (B1683764). elsevierpure.commedchemexpress.com This suggests that endoxifen can effectively inhibit tumor growth even after cells have developed mechanisms to evade estrogen deprivation by AIs. The antitumor effects in these resistant models were associated with marked inhibition of ERα target genes. elsevierpure.com These findings support the development of endoxifen as a subsequent treatment option for patients whose tumors have become resistant to aromatase inhibitors. nih.gov

Table 2: Antitumor Efficacy of Endoxifen in Aromatase Inhibitor (AI) Models This table presents a summary of Endoxifen's performance against other endocrine therapies in preclinical xenograft models of AI-sensitive and AI-resistant breast cancer.

| Preclinical Model | Comparison Drugs | Outcome | Citation(s) |

| AI-Sensitive (MCF7AC1) | Tamoxifen, Letrozole | Endoxifen was significantly superior in reducing tumor volume. | elsevierpure.comnih.gov |

| AI-Resistant (MCF7LR) | Tamoxifen, Letrozole, Exemestane | Endoxifen significantly reduced tumor volumes compared to all three agents. | elsevierpure.commedchemexpress.com |

Cross-Resistance and Sensitivity Profiles to Other Anti-Estrogenic Agents in Endoxifen-Resistant Models

Preclinical models of endoxifen resistance have been instrumental in revealing distinct cross-resistance and sensitivity profiles compared to models of resistance developed against other anti-estrogenic agents like 4-hydroxytamoxifen (B85900) (4HT) and fulvestrant (ICI). nih.govnih.gov Studies utilizing breast cancer cell lines such as MCF-7 and T47D have demonstrated that the mechanisms driving endoxifen resistance lead to a unique pharmacological phenotype, which has significant implications for sequential endocrine therapies. nih.gov

Research has established that cells rendered resistant to endoxifen exhibit a broad cross-resistance to other standard anti-estrogens. nih.gov For instance, endoxifen-resistant MCF-7 and T47D cell lines were found to be completely resistant to the anti-proliferative effects of not only endoxifen itself but also to 4HT and the pure anti-estrogen fulvestrant (ICI). nih.gov This starkly contrasts with 4HT-resistant cells, which, while showing diminished sensitivity to both 4HT and endoxifen, crucially remained completely sensitive to fulvestrant. nih.gov This suggests that the pathways activated or altered in endoxifen resistance are sufficient to overcome the mechanisms of action of a wide range of ER-targeting agents.

The development of endoxifen-resistant models has revealed that they are phenotypically and molecularly more similar to fulvestrant (ICI)-resistant cells than to 4HT-resistant cells. nih.govnih.govelsevierpure.com A primary reason for this broad cross-resistance is the significant loss of estrogen receptor alpha (ERα) and progesterone receptor (PR) expression in endoxifen-resistant cells. nih.govnih.gov This loss of the primary therapeutic target renders therapies that rely on ERα modulation, including other selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), ineffective. nih.gov In contrast, 4HT-resistant models typically retain ERα expression and estrogen responsiveness. nih.gov

The table below summarizes the cross-resistance profiles observed in preclinical models of endocrine resistance derived from MCF-7 cells.

Table 1: Cross-Resistance Profiles in Resistant MCF-7 Cell Lines

| Cell Line Model | Resistance to Endoxifen | Resistance to 4-Hydroxytamoxifen (4HT) | Resistance to Fulvestrant (ICI) |

|---|---|---|---|

| Control (Parental) | Sensitive | Sensitive | Sensitive |

| Endoxifen-Resistant | Resistant | Resistant | Resistant |

| 4HT-Resistant | Diminished Sensitivity | Resistant | Sensitive |

| Fulvestrant (ICI)-Resistant | Resistant | Resistant | Resistant |

Data sourced from studies on MCF-7 derived resistant cell lines. nih.gov

Furthermore, when tested against a panel of other FDA-approved targeted therapies, endoxifen-resistant cells displayed a striking pattern of resistance. nih.govmedicineinnovates.com Unlike 4HT-resistant cells, which showed increased sensitivity to certain agents like the AKT inhibitor ipatasertib (B1662790) and the PI3Kα inhibitor alpelisib, endoxifen-resistant cells were largely unresponsive to most second- and third-line therapies. medicineinnovates.com This broad resistance profile underscores the unique and challenging nature of endoxifen-resistant breast cancer. nih.govnih.govelsevierpure.com However, it was noted that the BCL-2 inhibitor venetoclax (B612062) showed comparable effectiveness across control, 4HT-resistant, and endoxifen-resistant models, indicating potential therapeutic avenues that are independent of the ERα-pathway alterations seen in endoxifen resistance. medicineinnovates.com

The table below details the sensitivity of different resistant cell models to a selection of targeted therapeutic agents.

Table 2: Sensitivity Profiles to Select Targeted Therapies in Resistant Cell Models

| Cell Line Model | Sensitivity to Ipatasertib | Sensitivity to Alpelisib | Sensitivity to Venetoclax |

|---|---|---|---|

| Control (Parental) | Sensitive | Sensitive | Effective |

| Endoxifen-Resistant | Less Responsive | Less Responsive | Effective |

| 4HT-Resistant | More Responsive | More Responsive | Effective |

| Fulvestrant (ICI)-Resistant | Less Responsive | Less Responsive | Effective |

Comparative sensitivity data sourced from preclinical studies. medicineinnovates.com

Preclinical Efficacy Studies in in Vivo Models

Antitumor Activity in Xenograft Models

Endoxifen's antitumor properties have been extensively evaluated in preclinical xenograft models using human breast cancer cell lines. The MCF-7 cell line, which expresses estrogen receptors (ER), is a foundational model for studying hormone-responsive breast cancer. meliordiscovery.com A derivative of this line, the MCF7 aromatase-expressing model (MCF7AC1), is sensitive to letrozole (B1683767), an aromatase inhibitor. nih.govnih.gov In contrast, the MCF7LR model represents a letrozole-resistant state, established after prolonged exposure to letrozole. nih.govnih.gov

Studies in these models are crucial for understanding how Endoxifen (B1662132) performs in different hormonal environments and stages of therapy resistance. In the letrozole-sensitive MCF7AC1 model, mice with established tumors were treated with Endoxifen, tamoxifen (B1202), or letrozole. nih.govnih.gov Similarly, in the letrozole-resistant MCF7LR model, Endoxifen's efficacy was compared against other endocrine therapies like tamoxifen, fulvestrant (B1683766), and exemestane (B1683764). nih.govnih.gov Beyond the MCF-7-derived models, Endoxifen's preventive capabilities have been tested in the tamoxifen-insensitive C3(1)/SV40TAg mouse mammary tumorigenesis model, which develops aggressive, ER-positive cancers. northwestern.edu These xenograft studies allow for direct comparison of Endoxifen's activity against existing treatments and in contexts of acquired resistance. nih.gov

In studies using endocrine-sensitive xenograft models (MCF7AC1), Endoxifen demonstrated superior antitumor activity. nih.govnih.gov At four weeks of treatment, Endoxifen was significantly more effective at reducing tumor volumes than both the control group and tamoxifen. nih.govnih.gov Notably, a higher dose of Endoxifen was also superior to letrozole in this sensitive model. nih.govnih.gov

Endoxifen's potency is particularly evident in endocrine-resistant models. In mice bearing letrozole-resistant MCF7LR tumors, Endoxifen significantly reduced tumor volumes compared to tamoxifen, letrozole, and exemestane. nih.govnih.gov Its antitumor activity in this resistant setting was comparable to that of fulvestrant or the combination of exemestane plus everolimus. nih.govnih.gov Furthermore, compared to tamoxifen, Endoxifen markedly inhibited the expression of ERα target genes and the proliferation marker Ki67 in vivo. nih.govnih.gov In a separate, tamoxifen-insensitive mouse model, Endoxifen significantly increased tumor latency and reduced tumor growth, an effect not seen with tamoxifen at a human equivalent dose. northwestern.edu These findings underscore Endoxifen's robust antitumor effects in both endocrine-sensitive and, critically, endocrine-resistant breast tumor models. nih.govnorthwestern.edu

Summary of Endoxifen Antitumor Activity in Xenograft Models

| Xenograft Model | Model Type | Key Findings | Reference |

|---|---|---|---|

| MCF7AC1 | Endocrine-Sensitive (Letrozole-Sensitive) | Endoxifen was significantly superior to control and tamoxifen in reducing tumor volume. A 75 mg/kg dose was also superior to letrozole. | nih.govnih.gov |

| MCF7LR | Endocrine-Resistant (Letrozole-Resistant) | Endoxifen significantly reduced tumor volumes compared to tamoxifen, letrozole, and exemestane. Its activity was comparable to fulvestrant and exemestane + everolimus. | nih.govnih.gov |

| C3(1)/SV40TAg | Endocrine-Resistant (Tamoxifen-Insensitive) | Endoxifen significantly increased tumor latency and reduced tumor growth, whereas tamoxifen was ineffective. | northwestern.edu |

Investigation of Systemic Biological Effects in Animal Models

Preclinical studies in rodent models have revealed that Endoxifen exerts beneficial effects on bone, a significant finding given that some endocrine therapies can negatively impact skeletal health. nih.gov In studies using ovariectomized mice, a model for postmenopausal osteoporosis, Endoxifen treatment led to significantly higher bone mineral density and bone mineral content throughout the skeleton compared to control animals. plos.orgnih.gov

Effects of Endoxifen on Bone in Preclinical Models

| Animal Model | Key Skeletal Parameter | Effect of Endoxifen | Reference |

|---|---|---|---|

| Ovariectomized Mice | Bone Mineral Density & Content | Significantly Increased | plos.orgnih.gov |

| Trabecular Bone Volume & Number | Increased | plos.orgnih.gov | |

| Cortical Bone Thickness | Increased | plos.orgnih.gov | |

| Ovariectomized Rats | Bone Loss | Protected Against | nih.gov |

| Bone Turnover | Reduced | nih.gov |

Beyond its role as a selective estrogen receptor modulator, Endoxifen has been identified as a potent inhibitor of Protein Kinase C (PKC), an intracellular signaling enzyme. psychiatrictimes.comnih.gov Overactivity of the PKC signaling pathway has been implicated in the pathophysiology of bipolar disorder. psychiatrictimes.com Other established treatments for bipolar disorder, such as lithium and valproate, are also known to inhibit PKC. psychiatrictimes.com